S-(16-Oxohexadecyl) ethanethioate

Description

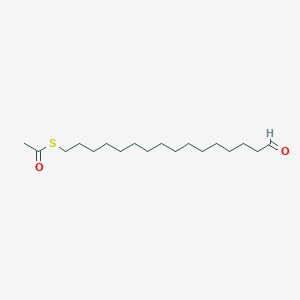

S-(16-Oxohexadecyl) ethanethioate is a thioester derivative characterized by a 16-carbon alkyl chain terminated with a ketone (oxo) group, linked to an ethanethioate moiety (CH₃C(O)S–). The synthesis likely involves coupling reactions, such as Sonogashira cross-coupling, to attach functionalized anchor groups to core frameworks .

Properties

CAS No. |

651034-08-1 |

|---|---|

Molecular Formula |

C18H34O2S |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

S-(16-oxohexadecyl) ethanethioate |

InChI |

InChI=1S/C18H34O2S/c1-18(20)21-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19/h16H,2-15,17H2,1H3 |

InChI Key |

IMDTZUMVKRCKNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(16-Oxohexadecyl) ethanethioate typically involves the reaction of 16-oxohexadecanoic acid with ethanethiol in the presence of a dehydrating agent. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: For controlled reaction conditions.

Purification Steps: Including distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

S-(16-Oxohexadecyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of 16-oxohexadecanoic acid derivatives.

Reduction: Formation of 16-hydroxyhexadecyl ethanethioate.

Substitution: Formation of various substituted ethanethioate derivatives

Scientific Research Applications

Chemistry

S-(16-Oxohexadecyl) ethanethioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology

In biological research, it is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes.

Medicine

Industry

Used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds .

Mechanism of Action

The mechanism of action of S-(16-Oxohexadecyl) ethanethioate involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare S-(16-Oxohexadecyl) ethanethioate with structurally or functionally analogous thioesters:

*Calculated based on structural analogs.

Structural and Functional Analysis

S-(4-Ethynyl-phenyl) ethanethioate: This compound features an aromatic ethynyl group, enabling π-conjugation in molecular wires. Its synthesis via Sonogashira coupling highlights its role in electronic materials, contrasting with the aliphatic chain of this compound, which may prioritize flexibility over conductivity .

Compared to the purely aliphatic S-(16-Oxohexadecyl) derivative, this compound’s tertiary amine group could enhance solubility in polar solvents .

S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate: Its cyclohexyl-oxo substituent reduces chain length and introduces steric hindrance, limiting applications to low-molecular-weight roles like flavoring agents.

Molecular Weight and Chain Length Implications

The hypothetical molecular weight of this compound (~330.53 g/mol) positions it between the smaller flavoring agent (228.35 g/mol) and the dimethylamino derivative (357.59 g/mol). Its extended alkyl chain may enhance thermal stability and surface adhesion compared to shorter-chain analogs, aligning with applications in coatings or self-assembled monolayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.